Texanol

MFFT reduction efficiency coalescent loading glycol ether comparison

Texanol, chemically 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (CAS 25265-77-4), is a high-boiling ester alcohol that functions as the most widely adopted coalescing agent for waterborne latex paints globally. It belongs to the class of volatile, water-immiscible coalescents that temporarily plasticize latex polymer particles during film drying, then gradually evaporate from the cured film.

Molecular Formula C12H24O3
Molecular Weight 216.32 g/mol
CAS No. 25265-77-4
Cat. No. B047921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTexanol
CAS25265-77-4
SynonymsIsobutyric Acid 3-Hydroxy-2,2,4-trimethylpentyl Ester;  2,2,4-Trimethyl-1,3-pentanediol 1-Isobutyrate;  2,2,4-Trimethyl-1,3-pentanediol 1-Isobutyrate;  3-Hydroxy-2,2,4-trimethylpentyl Isobutyrate;  Isobutyraldehyde Trimer
Molecular FormulaC12H24O3
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)(C)COC(=O)C(C)C)O
InChIInChI=1S/C12H24O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4/h8-10,13H,7H2,1-6H3
InChIKeyDAFHKNAQFPVRKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water, g/100ml: 2

Structure & Identifiers


Interactive Chemical Structure Model





Texanol (CAS 25265-77-4): Procurement-Grade Profile of the Dominant Latex Paint Coalescent


Texanol, chemically 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (CAS 25265-77-4), is a high-boiling ester alcohol that functions as the most widely adopted coalescing agent for waterborne latex paints globally . It belongs to the class of volatile, water-immiscible coalescents that temporarily plasticize latex polymer particles during film drying, then gradually evaporate from the cured film . With a boiling point of 254°C (vapor pressure 0.01 kPa at 20°C), Texanol qualifies as non-VOC under EU Directive 2004/42/EC and China GB 18582-2008, and holds a China Green Label Type II certificate for low toxicity and biodegradability [1]. Texanol serves as the industry benchmark against which alternative coalescents—including glycol ethers (DPnB, TPnB), low-odor esters (Optifilm 300), ultra-low-VOC permanent coalescents (Optifilm 400, Loxanol CA 5320), and dibasic ester blends (Coasol)—are measured for MFFT reduction efficiency, evaporation profile, and film property balance [2].

Why Texanol Cannot Be Swapped with Generic Coalescents Without Reformulation Risk


Substituting Texanol with an in-class coalescent—even another 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate source such as UCAR Filmer IBT or NX 795—introduces quantifiable risks to film properties because coalescent performance is not dictated solely by the active molecule but by the evaporation rate, water solubility, and partitioning behavior of the full additive package present in the formulation [1]. Texanol exhibits a relative evaporation rate of 0.002 (n-butyl acetate = 1), approximately 3 × slower than DPnB (0.006), which directly limits its ability to be simply swapped for a faster-evaporating glycol ether without adjusting open time and block resistance . Furthermore, Texanol's water solubility of ≤ 0.1 wt% ensures the coalescent partitions predominantly into the polymer phase rather than being lost to the aqueous phase during drying—a behavior not replicated by more water-miscible alternatives such as Butyl Carbitol [2]. In head-to-head MFFT testing, the loading required to achieve a given film-formation temperature varies by 20–30% between Texanol and DPnB, meaning an equal-weight substitution produces either under-coalesced or over-plasticized films [3].

Texanol (CAS 25265-77-4) — Quantitative Comparative Evidence vs. Closest Coalescent Alternatives


Minimum Film Formation Temperature (MFFT) Reduction Efficiency: Texanol vs. DPnB and TPnB Glycol Ethers

In a direct comparison using identical latex systems, DOWANOL DPnB (dipropylene glycol n-butyl ether) reduces MFFT with 20–30% greater efficiency than Texanol on an equal-weight basis, while DOWANOL TPnB (tripropylene glycol n-butyl ether) shows 10–25% greater MFFT-lowering efficiency [1]. This means that to achieve the same target MFFT, a formulator can reduce coalescent dosage by 15–30% when switching from Texanol to DPnB, or by 10–20% when switching to TPnB [1]. The data were generated in acrylic and styrene-acrylic latex systems representative of architectural coating formulations.

MFFT reduction efficiency coalescent loading glycol ether comparison

Evaporation Rate and Film Open Time: Texanol vs. DPnB Glycol Ether

Texanol exhibits a relative evaporation rate of 0.002 (n-butyl acetate = 1), which is 3 × slower than DPnB's evaporation rate of 0.006 [1]. This slower evaporation profile translates directly into longer open time during paint application—a critical property for brush and roller application in architectural coatings where lapping and wet-edge retention are essential [2]. However, the slower evaporation also delays film hardness development: after 46 days of curing, films formulated with Texanol exhibited lower hardness than those prepared with DPnB or TPnB, with DPnB showing the fastest hardness development of all coalescents tested [3].

evaporation rate open time film formation relative evaporation rate

Hydrolytic Stability Under Alkaline Conditions: Texanol vs. Ester-Based Coalescents

Texanol demonstrates exceptional resistance to hydrolysis under the alkaline pH conditions (pH 8–10) typical of waterborne acrylic latex paints. Hydrolysis rate constants for Texanol remain below 10⁻⁶ s⁻¹ at pH 9–10, reflecting negligible degradation over the 2-year shelf life expected of architectural coatings . Only under strongly alkaline conditions (pH 13) does the hydrolysis rate increase significantly to (9.8 ± 1.3) × 10⁻³ M⁻¹s⁻¹ [1]. This stability contrasts with certain diester-based coalescents (e.g., dibasic ester blends such as Coasol) that are marketed as resistant to hydrolysis but may still undergo measurable ester cleavage on prolonged exposure to high-pH substrates such as fresh concrete or alkaline masonry . Texanol's hydrolytic robustness has been recognized by Eastman and independently verified as a key differentiator enabling use in high-pH acrylic emulsion systems .

hydrolytic stability alkaline pH in-can stability ester hydrolysis

Coalescing Efficiency vs. Loxanol CA 5320: MFFT and Cost-in-Use Advantage in Acrylic Semigloss Paints

In a direct comparative study using Rhoplex SG-10M acrylic latex, Loxanol CA 5320 (BASF) was found to be 100% less efficient than Texanol and Optifilm 400 at reducing MFFT to 40 °F (4.4 °C), meaning twice the mass of Loxanol would be required to achieve the same film-formation temperature [1]. The study further demonstrated that formulators could use up to 50% less coalescent with Texanol or Optifilm 400 compared to Loxanol CA 5320 in acrylic latex paints, representing a significant cost-in-use advantage [1]. Additionally, Texanol provided superior block resistance stability over time compared to Loxanol CA 5320 in the same Rhoplex SG-10M semigloss formulation, with block resistance remaining constant for Texanol-based paints while Loxanol-based paints showed no improvement with aging [1].

coalescing efficiency cost-in-use acrylic latex Loxanol CA 5320

Gloss Development: Texanol vs. Permanent Ultra-Low-VOC Coalescents

In a 50 g/L VOC interior semigloss paint formulation, Texanol (a volatile coalescent that evaporates from the cured film) produced a 60° gloss value of 59.6 units, compared to 65–70 units for three permanent (non-volatile) ultra-low-VOC coalescents—Loxanol CA 5310, Efka PL 5651, and Optifilm 400—tested at equal loading on resin solids [1]. The lower gloss with Texanol is attributed to its evaporation from the film before maximal film compaction occurs, whereas permanent coalescents remain solvated in the dry film and continue to plasticize the polymer, enabling smoother surface formation [1]. However, the same study found that the permanent coalescents also produced lower pendulum hardness compared to Texanol, illustrating the inherent trade-off between gloss and hardness when selecting between volatile and non-volatile coalescent technologies [1].

gloss film formation volatile coalescent permanent coalescent

Regulatory VOC Classification and Environmental Certification: Texanol vs. Glycol Ethers

Texanol carries a boiling point of 254 °C and a vapor pressure of 0.01 kPa (0.0013 kPa more precisely per Eastman TDS) at 20 °C, classifying it as non-VOC under EU Decopaint Directive 2004/42/EC, the EU Solvent Emissions Directive, and China State Environmental Protection Agency standards . By comparison, DPnB boils at 230 °C with a vapor pressure of 4 Pa at 20 °C, placing it closer to the VOC classification boundary and making its regulatory status more jurisdiction-dependent [1]. Furthermore, Texanol has been awarded China Green Label Type II certification (low toxicity, non-VOC, biodegradable) and is REACH-compliant, non-HAP, and non-SARA . While Optifilm 300 (bp 281 °C) also carries Green Label II and Optifilm 400 (bp 374–381 °C) qualifies as ultra-low-VOC, these products target different formulation spaces—low-odor (Optifilm 300) or permanent coalescence (Optifilm 400)—rather than the broad-purpose volatile coalescent role that Texanol fills .

VOC classification EU Directive 2004/42/EC China Green Label LVP-VOC

Texanol (CAS 25265-77-4) — Evidence-Backed Application Scenarios for Scientific and Industrial Users


Broad-Spectrum Architectural Coalescent for Multi-Latex, Multi-Climate Formulations

Texanol's demonstrated ability to perform across acrylic, styrene-acrylic, and vinyl-acrylic latex types—combined with its slow evaporation rate (0.002 n-butyl acetate relative) that provides extended open time in hot or arid application conditions—makes it the preferred single-coalescent solution for paint manufacturers serving diverse geographic markets [1]. The 3 × slower evaporation rate compared to DPnB directly translates to better wet-edge retention during brush and roller application, reducing lapping marks in large-area architectural jobs . This breadth of latex compatibility is evidenced by Eastman's MFFT data showing comparable coalescing efficiency across pure acrylic, vinyl-acrylic, and styrene-acrylic systems, and is the basis for Texanol's 50-year industry tenure as the 'gold standard' coalescent [1].

High-pH Acrylic Emulsion Systems Requiring Long-Term In-Can Stability

For waterborne coatings formulated with high-pH acrylic emulsions (pH 8–10), Texanol's hydrolysis rate constant below 10⁻⁶ s⁻¹ at pH 9–10 provides a quantifiable stability advantage over ester-based coalescents that may undergo gradual hydrolysis . This prevents the release of butyric acid (odor generation) and maintains consistent coalescent efficiency throughout the product's 2-year shelf life. Formulators specifying Texanol for high-pH systems avoid the risk of pH drift and biocide efficacy loss that can accompany hydrolysis-prone alternatives . The independent photodegradation study data showing half-lives of 396 h and 103 h for the two Texanol isomers at pH 9 further substantiate its suitability for alkaline formulations [2].

Cost-Optimized Formulations Where Coalescent Efficiency Outweighs Unit Price

In direct comparison with Loxanol CA 5320, Texanol requires up to 50% less coalescent to achieve equivalent MFFT reduction in acrylic latex paints [3]. This efficiency advantage means that procurement decisions based on per-kilogram price alone will systematically overpay when Loxanol CA 5320 is selected as a drop-in replacement. Paint manufacturers should calculate the total cost-in-use (coalescent loading × unit price) and incorporate the demonstrated 2:1 efficiency ratio into their supplier evaluation models. The same principle applies, in reverse, when evaluating DPnB or TPnB: these glycol ethers are 20–30% more efficient than Texanol on an MFFT basis, and the decision to switch should be driven by whether the formulation can tolerate the faster evaporation rate and different hardness development profile of glycol ethers [4].

Regulatory-Compliant Export Formulations for EU and Chinese Markets

Texanol's boiling point of 254 °C provides a 4 °C margin above the 250 °C threshold specified in EU Decopaint Directive 2004/42/EC for non-VOC classification, while DPnB's 230 °C boiling point falls 20 °C below this threshold, creating jurisdiction-dependent VOC risk [5]. Furthermore, Texanol's China Green Label Type II certification—awarded by the China Environmental United Certification Co. (CEC), a subsidiary of SEPA—provides documented environmental compliance for coatings exported to China, where this certification influences procurement decisions in government-funded construction projects . For multinational paint companies standardizing on a single coalescent across EU, US, and Asian markets, Texanol's harmonized regulatory profile (non-VOC, REACH, non-HAP, non-SARA, China Green Label) eliminates the need for jurisdiction-specific reformulation [6].

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